molecular formula C16H14F3NO2 B1520792 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 1251922-78-7

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No. B1520792
M. Wt: 309.28 g/mol
InChI Key: HFUIVXFCBXWSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Photochemical Study of Diclofenac and Its Transformation Products

A photochemical study highlighted the photolytic transformation of diclofenac, a compound structurally related to 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid, emphasizing the pathways and by-products formed under UV irradiation. This research contributes to understanding the environmental fate and photodegradation processes of related aromatic acetic acids in aqueous solutions Eriksson, Svanfelt, & Kronberg, 2010.

Secondary Benzylation Using Benzyl Alcohols Catalyzed by Metal Triflates

Investigation into the benzylation reactions catalyzed by metal triflates, including the use of secondary benzyl alcohols and various nucleophiles, has applications in the synthesis of aromatic compounds. This work showcases the versatility of metal triflate catalysis in promoting benzylation, including the formation of benzylated derivatives of aromatic and aliphatic compounds Noji et al., 2003.

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrates the efficient synthesis of 2-benzylated products under mild conditions. This method is significant for the pharmaceutical industry, as it enables the preparation of key intermediates and compounds with potential medicinal applications Kischel et al., 2007.

Photocatalyzed Benzylation via Decarboxylation of Arylacetic Acids

A novel photocatalyzed benzylation method through the decarboxylation of arylacetic acids offers an efficient approach to modifying electron-poor olefins. This study provides insights into the use of photocatalysis for the benzylation of electrophilic olefins, broadening the scope of synthetic methodologies for the preparation of benzylated compounds Capaldo et al., 2016.

Electrochemical Cobalt-Catalyzed Carboxylation of Benzyl Halides with CO2

The cobalt-catalyzed electrochemical carboxylation of benzyl halides using CO2 as a reagent represents an eco-friendly and sustainable approach to synthesizing phenylacetic acids. This research underscores the importance of transition metal-catalyzed carboxylations in organic synthesis, leveraging carbon dioxide as a carbon source for the production of valuable carboxylic acids Malapit & Minteer, 2021.

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and first aid measures.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about how the compound’s use and importance might change in the future.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common compound, some of this information might not be available. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIVXFCBXWSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 5
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 6
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.